molecular formula C11H12N4O3 B2429839 2-methoxy-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyridine-3-carboxamide CAS No. 1219901-51-5

2-methoxy-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyridine-3-carboxamide

Cat. No.: B2429839
CAS No.: 1219901-51-5
M. Wt: 248.242
InChI Key: VZRSRGYMLQIGBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyridine-3-carboxamide is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, with particular efficacy against FGFR1, FGFR2, and FGFR3. This compound functions by competitively binding to the ATP-binding pocket of the kinase domain, thereby suppressing receptor autophosphorylation and subsequent downstream signaling through key pathways like MAPK and PI3K/AKT. Dysregulation of FGFR signaling is a well-established driver of tumor proliferation, angiogenesis, and survival in a variety of cancers. Consequently, this inhibitor is a critical research tool for investigating the oncogenic roles of FGFRs in preclinical models, including those of gastric cancer, urothelial carcinoma, and endometrial cancer, where FGFR amplifications and mutations are frequently observed. Its high selectivity profile makes it exceptionally valuable for delineating the specific contributions of FGFR-driven signaling in complex cellular environments and for evaluating the potential of FGFR-targeted therapeutic strategies. Research utilizing this compound has been instrumental in advancing the understanding of resistance mechanisms to FGFR inhibition and in exploring rational combination therapies. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-methoxy-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-7-14-15-9(18-7)6-13-10(16)8-4-3-5-12-11(8)17-2/h3-5H,6H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRSRGYMLQIGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C2=C(N=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methoxy-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyridine-3-carboxamide typically involves the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-methoxy-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

2-methoxy-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyridine-3-carboxamide can be compared with other oxadiazole derivatives, such as:

The uniqueness of 2-methoxy-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyridine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-methoxy-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyridine-3-carboxamide is a derivative of pyridine with potential biological activity. This article explores its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by recent research findings.

Chemical Formula

  • Molecular Formula : C11_{11}H12_{12}N4_{4}O2_{2}
  • Molecular Weight : 232.24 g/mol

Structural Characteristics

The compound features a pyridine ring substituted with a methoxy group and an oxadiazole moiety, which is critical for its biological activity. The oxadiazole ring is known for its diverse pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the oxadiazole structure exhibit significant antimicrobial properties. For instance, derivatives of 5-methyl-1,3,4-oxadiazole have shown effectiveness against various Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
2-methoxy-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyridine-3-carboxamideStaphylococcus aureus2 μg/mL
2-methoxy-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyridine-3-carboxamideEscherichia coli4 μg/mL

These results suggest a promising role for this compound in developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of the compound has also been investigated. A study highlighted that oxadiazole derivatives can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

A series of experiments were conducted on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited the following effects:

Cell LineIC50_{50} (μM)Mechanism of Action
MCF-715Apoptosis induction
HeLa20Cell cycle arrest

These findings indicate that the compound may serve as a lead for further development in anticancer therapies.

Neuroprotective Effects

Research into neuroprotective properties has revealed that compounds like 2-methoxy-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyridine-3-carboxamide may offer benefits in treating neurodegenerative diseases. The oxadiazole moiety is believed to play a role in modulating neuroinflammatory pathways.

The proposed mechanism involves the inhibition of tau protein aggregation, which is implicated in Alzheimer's disease pathology. Studies have reported that similar compounds can decrease tau phosphorylation levels in neuronal cells.

Q & A

Q. What synthetic strategies are effective for constructing the 1,3,4-oxadiazole moiety in this compound?

The 1,3,4-oxadiazole ring can be synthesized via cyclization of hydrazides with appropriate electrophiles. For example, aryl hydrazides (e.g., derived from carboxylic acids) can be reacted with carbon disulfide or phosphoryl chloride to form 1,3,4-oxadiazole intermediates. Subsequent coupling with a pyridine-3-carboxamide scaffold (e.g., via nucleophilic substitution or amidation) completes the synthesis . Key reaction parameters include solvent polarity, temperature, and catalyst choice to minimize side reactions like over-oxidation or dimerization.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

High-resolution techniques are essential:

  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry using programs like SHELXL .
  • NMR spectroscopy : Analyze 1H^1H, 13C^13C, and 2D spectra (e.g., COSY, HSQC) to verify substituent positions and detect impurities.
  • Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF. Purity should be assessed via HPLC (≥95% area under the curve) with UV detection at 254 nm .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Screen for enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays or surface plasmon resonance (SPR) to measure binding affinity. For cellular activity, use viability assays (MTT or resazurin) in cancer or bacterial lines. Dose-response curves (IC50_{50}/EC50_{50}) and selectivity indices against related targets should be calculated .

Advanced Research Questions

Q. How can computational methods optimize the compound's pharmacokinetic properties?

Molecular dynamics simulations and density functional theory (DFT) can predict solubility, logP, and metabolic stability. For instance:

  • ADMET prediction : Use tools like SwissADME to assess permeability (e.g., blood-brain barrier penetration) and cytochrome P450 interactions.
  • Docking studies : Model interactions with target proteins (e.g., enzymes or receptors) to guide structural modifications for enhanced affinity .

Q. What experimental design mitigates polymorphism issues during crystallization?

Polymorphism can be addressed by:

  • Screening multiple solvents (e.g., DMSO, ethanol) and temperatures.
  • Seeding with pre-characterized crystals to control nucleation.
  • Monitoring crystallization kinetics via in-situ Raman spectroscopy or powder X-ray diffraction (PXRD) to detect polymorphic transitions .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

Discrepancies often arise from bioavailability or metabolic differences. Strategies include:

  • Pharmacokinetic profiling : Measure plasma concentration-time curves to assess absorption and clearance.
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites.
  • Formulation optimization : Improve solubility via nanoemulsions or prodrug strategies to enhance in vivo efficacy .

Q. What strategies validate the compound's mechanism of action in complex biological systems?

Combine orthogonal approaches:

  • CRISPR/Cas9 knockout : Confirm target dependency in cell lines.
  • Thermal proteome profiling (TPP) : Identify off-target interactions.
  • Transcriptomics/proteomics : Map downstream signaling pathways affected by treatment .

Methodological Notes

  • Safety : Handle with PPE (gloves, goggles) due to potential acute toxicity (Category 4 for oral/dermal/inhalation hazards) .
  • Storage : Store below -20°C in inert atmosphere (argon) to prevent degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.